molecular formula C7H15NO4S B2575616 3-[(Butylsulfonyl)amino]propanoic acid CAS No. 923177-14-4

3-[(Butylsulfonyl)amino]propanoic acid

Cat. No.: B2575616
CAS No.: 923177-14-4
M. Wt: 209.26
InChI Key: GUZSLCOLDFCWKI-UHFFFAOYSA-N
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Description

3-[(Butylsulfonyl)amino]propanoic acid is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a sulfonamide group linked to a propanoic acid chain, a structural motif present in several pharmacologically active molecules. Its primary research application lies in its use as a key synthetic intermediate for the development of more complex molecules. This structural motif is analogous to that found in known active pharmaceutical ingredients. For instance, the antiplatelet drug Tirofiban (Aggrastat) shares a similar sulfonamidopropanoic acid backbone, where it functions as a potent glycoprotein IIb/IIIa antagonist to inhibit platelet aggregation . This suggests potential research applications for this compound in the design and synthesis of novel antithrombotic agents or other compounds that target protein-protein interactions. Researchers also utilize this compound in the synthesis of proprietary derivatives for biological screening, such as in the creation of N-alkyl propanamides and amino acid conjugates for evaluating antiproliferative activity . The butylsulfonyl group can contribute to the metabolic stability and binding affinity of the resulting molecules. As a research tool, it enables the exploration of structure-activity relationships (SAR). Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Ensure all handling and experiments are conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-2-3-6-13(11,12)8-5-4-7(9)10/h8H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSLCOLDFCWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Butylsulfonyl Amino Propanoic Acid and Analogous Compounds

Retrosynthetic Analysis and Strategic Disconnections for the Target Structure

A retrosynthetic analysis of 3-[(butylsulfonyl)amino]propanoic acid reveals two primary strategic disconnections. The most logical disconnection is at the sulfonamide bond (C-N bond), separating the molecule into a 3-aminopropanoic acid (β-alanine) precursor and a butylsulfonyl moiety. A second disconnection can be envisioned at the C2-C3 bond of the propanoic acid backbone, which would lead to a more convergent synthesis from smaller building blocks.

The primary disconnection strategy is generally more efficient and is the focus of this article. This approach allows for the independent synthesis of the β-amino acid backbone, which can then be derivatized with the desired sulfonyl chloride. This modular approach is highly versatile for the creation of a library of analogous compounds with varying sulfonyl groups.

Table 1: Key Retrosynthetic Disconnections

DisconnectionBond CleavedPrecursorsSynthetic Strategy
Strategy 1 Sulfonamide N-S3-Aminopropanoic acid, Butylsulfonyl chlorideLinear sequence: Synthesis of β-amino acid followed by sulfonylation.
Strategy 2 C2-C3Glycine (B1666218) equivalent, Acetic acid equivalent with a butylsulfonylamino groupConvergent synthesis involving C-C bond formation.

Synthetic Routes to the 3-Aminopropanoic Acid Backbone

The synthesis of the 3-aminopropanoic acid backbone is a critical step. Several robust methods have been developed for the preparation of β-amino acids, with Michael addition and reductive amination being among the most prominent.

Michael Addition Approaches to β-Amino Acids

The Michael addition, or conjugate addition, of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful and widely used method for the formation of β-amino acids. In the context of 3-aminopropanoic acid, this typically involves the addition of an ammonia (B1221849) equivalent to an acrylate (B77674) derivative.

A common approach is the reaction of ammonia with acrylic acid or its esters. This reaction is often carried out under high pressure and temperature. The use of a protected ammonia equivalent, such as a phthalimide (B116566) salt, followed by deprotection can also be employed to avoid side reactions. The reaction is thermodynamically controlled and benefits from the formation of a stable C-N bond.

Table 2: Representative Michael Addition Reactions for 3-Aminopropanoic Acid Synthesis

Michael AcceptorNitrogen SourceCatalyst/ConditionsYield (%)Reference
Ethyl acrylateAqueous AmmoniaHigh pressure, 100-150 °C70-85General textbook knowledge
Acrylic acidAmmoniaHigh pressure, high temperature65-80 frontiersin.org
t-Butyl acrylateBenzylamineNeat, room temperature>95 organic-chemistry.org

Reductive Amination Strategies for Amino Acid Synthesis

Reductive amination provides an alternative and versatile route to β-amino acids. wikipedia.org This method involves the reaction of a β-keto acid or ester with an amine source in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of 3-aminopropanoic acid, a suitable precursor would be a 3-oxopropanoate (B1240783) derivative. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. Catalytic hydrogenation over a noble metal catalyst is also a viable green chemistry approach.

Table 3: Reductive Amination for β-Amino Acid Synthesis

Carbonyl PrecursorAmine SourceReducing AgentCatalystYield (%)Reference
Ethyl 3-oxobutanoateAmmoniaH₂Pd/C75-90General textbook knowledge
Malonic semialdehydeAmmoniaNADHβ-alanine aminotransferase(Enzymatic) nih.gov
β-Keto estersVarious aminesNaBH₃CN-60-85 researchgate.net

Enantioselective Synthesis of β-Amino Acid Precursors

The synthesis of enantiomerically pure β-amino acids is of significant interest, particularly for pharmaceutical applications. nih.gov Several asymmetric strategies have been developed to achieve this. One common approach involves the use of chiral auxiliaries attached to the Michael acceptor to direct the stereochemical outcome of the conjugate addition. Evans oxazolidinones are frequently employed for this purpose.

Alternatively, catalytic enantioselective methods have gained prominence. These include the use of chiral Lewis acids or organocatalysts to promote the asymmetric Michael addition or reductive amination. For instance, chiral copper complexes have been shown to catalyze the enantioselective hydroamination of α,β-unsaturated esters. organic-chemistry.org

Introduction of the Butylsulfonyl Moiety via Sulfonylation Reactions

Once the 3-aminopropanoic acid backbone is synthesized, the final step is the introduction of the butylsulfonyl group. This is typically achieved through a sulfonylation reaction.

Direct Sulfonylation of Amino Intermediates with Butylsulfonyl Halides

The most straightforward method for forming the sulfonamide bond is the reaction of the amino group of 3-aminopropanoic acid or its ester with a butylsulfonyl halide, most commonly butylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The choice of base and solvent is important for optimizing the reaction conditions. Common bases include triethylamine, pyridine, or an aqueous solution of sodium hydroxide (B78521) (the Schotten-Baumann reaction). The reaction is generally high-yielding and proceeds under mild conditions. It is often advantageous to use an ester of 3-aminopropanoic acid to improve solubility in organic solvents and to avoid side reactions with the carboxylic acid group. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Table 4: Typical Conditions for Sulfonylation of β-Amino Esters

Amine SubstrateSulfonylating AgentBaseSolventTemperatureYield (%)
Ethyl 3-aminopropanoateButylsulfonyl chlorideTriethylamineDichloromethane0 °C to rt85-95
Methyl 3-aminopropanoateButylsulfonyl chloridePyridineChloroform0 °C to rt80-90
3-Aminopropanoic acidButylsulfonyl chlorideaq. NaOHWater/DCM0 °C to rt70-85

Alternative Methodologies for Sulfonamide Formation

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. sci-hub.se While robust and widely used, this method has limitations, including the often harsh conditions required to prepare the requisite sulfonyl chlorides. Consequently, numerous alternative methodologies have been developed to construct the sulfonamide bond under milder and more versatile conditions, facilitating the synthesis of complex molecules like derivatives of this compound. sci-hub.sebohrium.com

Modern approaches can be broadly categorized into transition-metal-free and transition-metal-catalyzed methods. bohrium.com These strategies offer improved functional group tolerance, efficiency, and access to diverse chemical space.

Transition-Metal-Free Methodologies: Recent advances have focused on avoiding transition metals to improve the cost-effectiveness and sustainability of sulfonamide synthesis. sci-hub.se

Sulfur Dioxide Surrogates: Stable and solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have emerged as effective reagents. sci-hub.sethieme-connect.com These compounds allow for the safe and controlled introduction of the sulfonyl group. For instance, DABSO can undergo oxidative coupling with hydrazines and amines to yield sulfonamides. sci-hub.sethieme-connect.com

Thiosulfonates: The direct coupling of thiosulfonates with amines, often in the presence of a base like cesium carbonate (Cs₂CO₃) and an activator like N-bromosuccinimide, provides a stable and non-toxic route to sulfonamides. thieme-connect.com

Oxidative Coupling of Thiols and Amines: This strategy directly forms the S-N bond from readily available thiols and amines in a single step, streamlining the synthetic process. rsc.org The reaction is typically mediated by an oxidant system, such as iodine (I₂) and tert-butyl hydroperoxide (tBuOOH), which facilitates the formation of a thiyl radical intermediate that couples with the amine. rsc.org

Hypervalent Iodine Reagents: These reagents can mediate the transfer of sulfonyl groups to amines from sulfinate salts by leveraging Umpolung reactivity (polarity reversal). researchgate.net

Transition-Metal-Catalyzed Methodologies: Catalysis by transition metals such as copper (Cu), palladium (Pd), rhodium (Rh), and iron (Fe) has enabled novel and efficient pathways for sulfonamide formation. bohrium.com

Copper-Catalyzed Reactions: Copper salts are particularly attractive due to their low cost and toxicity. bohrium.com They can catalyze the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide source like DABSO. thieme-connect.com Copper catalysis is also employed in the coupling of thiosulfonates with amines. thieme-connect.com

C-N Cross-Coupling: While challenging due to the reduced nucleophilicity of sulfonamides compared to alkylamines, transition-metal-catalyzed C-N cross-coupling reactions between aryl halides and sulfonamides have been developed. thieme-connect.com

Decarboxylative Sulfonamidation: An innovative one-pot strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination to form the sulfonamide. acs.org This method allows for the use of the same coupling partners as in conventional amide synthesis, significantly accelerating the preparation of sulfonamide analogs. acs.org

MethodologyKey Reagents/CatalystsDescriptionAdvantages
Use of SO₂ SurrogatesDABSO, Hydrazines, AminesOxidative coupling using a stable, solid SO₂ source to form the sulfonyl group in situ. sci-hub.sethieme-connect.comSafe handling, controlled reaction, good functional group tolerance. thieme-connect.com
Coupling with ThiosulfonatesThiosulfonates, Amines, Cs₂CO₃, NBS or Cu catalystDirect coupling of stable thiosulfonates with amines to form the S-N bond. thieme-connect.comUse of stable and non-toxic sulfur source. thieme-connect.com
Oxidative CouplingThiols, Amines, I₂/tBuOOHDirect formation of the S-N bond from readily available starting materials in one step. rsc.orgHigh atom economy, streamlined synthesis. rsc.org
C-N Cross-CouplingAryl Halides, Sulfonamides, Transition-metal catalyst (e.g., Pd, Cu)Formation of the sulfonamide bond by coupling an aryl source with a pre-formed sulfonamide. thieme-connect.comVersatile for building N-(hetero)aryl sulfonamides. thieme-connect.com
Decarboxylative SulfonamidationAromatic Carboxylic Acids, SO₂, Amine, Cu catalystOne-pot conversion of a carboxylic acid to a sulfonamide via a sulfonyl chloride intermediate. acs.orgUtilizes common starting materials, rapid analog synthesis. acs.org

Total Synthesis Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound requires strategic planning to introduce diverse functionalities and control stereochemistry. Key strategies often involve either building complexity onto a pre-formed sulfonamide-amino acid core or incorporating the butylsulfonylamino moiety during a convergent synthesis.

One powerful approach is the late-stage functionalization of a simpler sulfonamide precursor. This strategy is particularly valuable in medicinal chemistry for rapidly generating analogs. For example, sulfonamides can be converted into sulfonyl radical intermediates using metal-free photocatalytic methods. researchgate.net These highly reactive intermediates can then be combined with a variety of alkene fragments to install complex carbon skeletons, allowing for the diversification of the propanoic acid side chain or other parts of the molecule. researchgate.net

Another strategy involves leveraging the inherent reactivity of the β-amino acid scaffold. The asymmetric synthesis of 2-substituted-3-aminopropanoic acid derivatives can be achieved through the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. nih.gov Subsequent alkylation of the resulting enolate allows for the introduction of various substituents at the C2 position. The butylsulfonyl group can be installed on the amino group either before or after this key C-C bond-forming step, followed by deprotection to yield the complex derivative. nih.gov

For derivatives containing heterocyclic systems, cycloaddition reactions represent an efficient strategy. For instance, nitrone or nitrile oxide cycloadditions with unsaturated sulfonamides can be used to construct isoxazolidine (B1194047) or isoxazole (B147169) rings, respectively. ucl.ac.uk This approach allows for the regioselective formation of complex heterocyclic structures appended to the core this compound framework.

Chiral Resolution and Asymmetric Synthesis Techniques for Enantiomeric Purity

When the propanoic acid backbone of this compound is substituted, a chiral center is created, necessitating methods to obtain enantiomerically pure compounds. Both asymmetric synthesis and chiral resolution of racemic mixtures are viable approaches.

Asymmetric Synthesis: Directly synthesizing a single enantiomer is often the most efficient route.

Chiral Auxiliaries: A widely applied method for synthesizing chiral β-amino acids involves the use of chiral auxiliaries. For example, the conjugate addition of lithium dibenzylamide to an (S)-N-acryloyl-oxazolidin-2-one (derived from L-valine) followed by alkylation of the intermediate enolate and subsequent deprotection, can yield a range of (S)-2-alkyl-3-aminopropanoic acids with high enantiomeric excess (ee). nih.gov The butylsulfonyl group can be introduced after the formation of the chiral amino acid.

Sulfinamide-Based Methods: The use of chiral tert-butanesulfinamide as a chiral auxiliary is a powerful and general strategy for the asymmetric synthesis of amines. nih.gov Condensation of tert-butanesulfinamide with an appropriate aldehyde or ketone generates a sulfinylimine, to which a nucleophile can add diastereoselectively. Subsequent hydrolysis of the sulfinyl group provides the chiral amine with high enantiopurity. This method can be adapted to prepare chiral precursors for this compound derivatives. nih.gov

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers.

Chemical Resolution: This method involves the derivatization of the racemic amino acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by conventional techniques like crystallization or chromatography. A reported method for resolving racemic β²-amino acids involves the formation of diastereomeric Nickel(II) complexes using a stable and recyclable chiral ligand derived from proline. acs.org The favored diastereomeric complex can be isolated and then hydrolyzed to yield the enantiomerically pure β-amino acid. acs.org

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. chromatographytoday.com For β-amino acids and their derivatives, several types of CSPs are effective:

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin): These phases are versatile and can separate a broad range of free and N-protected α- and β-amino acids under reversed-phase, polar organic, or polar ionic conditions. chromatographytoday.comsigmaaldrich.com

Cyclodextrin-Based Phases: Bonded β- and γ-cyclodextrins are effective for separating derivatized amino acid enantiomers. sigmaaldrich.commdpi.com

Ligand Exchange Chromatography: This technique uses a CSP coated with a chiral ligand (e.g., an N-alkyl-L-hydroxyproline) and a mobile phase containing a metal ion, typically Cu(II). researchgate.net The enantiomers form transient diastereomeric complexes with the metal ion and the chiral ligand, leading to different retention times. researchgate.net

Analytical Techniques for Synthetic Characterization and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to confirm the chemical structure and assess the purity of synthesized this compound and its derivatives.

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: The spectrum of this compound would show characteristic signals for the butyl group (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups), the propanoic acid backbone (two triplets for the adjacent CH₂ groups), and a broad singlet for the carboxylic acid proton (OH). The sulfonamide proton (NH) typically appears as a singlet or triplet (if coupled to the adjacent CH₂) in the range of 8-10 ppm. rsc.orgnih.gov

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the butyl chain and the propanoic acid moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For a sulfonamide-containing carboxylic acid, the spectrum will be characterized by several strong absorption bands.

SO₂ Group: Strong asymmetric and symmetric stretching vibrations are observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net

N-H Group: A stretching vibration for the sulfonamide N-H typically appears in the range of 3350–3230 cm⁻¹. rsc.org

Carboxylic Acid Group: A very broad O-H stretching band appears from ~3300-2500 cm⁻¹, and a sharp, strong C=O stretching band is observed around 1700 cm⁻¹. rsc.org

S-N Group: The S-N stretching vibration gives a weaker band in the 930–895 cm⁻¹ region. rsc.orgnih.gov

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like electrospray ionization (ESI), sulfonamides typically show an abundant protonated molecule [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS-MS) can be used to induce fragmentation, providing further structural information by identifying characteristic losses, such as the butyl group or the SO₂ moiety. nih.gov

TechniqueFunctional GroupCharacteristic Signal / Absorption Band
¹H NMRSulfonamide N-H~8.0 - 10.2 ppm (singlet or triplet) rsc.orgnih.gov
Carboxylic Acid O-H~10 - 13 ppm (broad singlet)
Alkyl C-H~0.8 - 3.5 ppm
IR SpectroscopySO₂ stretch (asymmetric)1344–1317 cm⁻¹ (strong) researchgate.net
SO₂ stretch (symmetric)1187–1147 cm⁻¹ (strong) researchgate.net
N-H stretch3350–3230 cm⁻¹ rsc.org
C=O stretch (acid)~1700 cm⁻¹ (strong)
Mass Spectrometry (ESI+)Molecular Ion[M+H]⁺

Chromatography is the primary method for assessing the purity of a synthesized compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing sulfonamides. researchgate.net

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically used. A common setup involves a C8 or C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid modifier such as formic acid. nih.govwu.ac.th Detection is usually performed with a UV detector. wu.ac.th The purity is determined by the relative area of the main peak.

Isomeric (Enantiomeric) Separation: As discussed in section 2.5, HPLC with a chiral stationary phase (CSP) is the method of choice for separating enantiomers of chiral derivatives. chromatographytoday.com The selection of the CSP and mobile phase is crucial for achieving baseline resolution.

Gas Chromatography (GC): GC can also be used for sulfonamide analysis, but it typically requires derivatization to increase the volatility and thermal stability of the analytes. nih.gov

Derivatization: The acidic N-H proton of the sulfonamide and the carboxylic acid proton must be capped before analysis. Common derivatization procedures include methylation with diazomethane (B1218177) or acylation with reagents like pentafluoropropionic acid anhydride. nih.gov

Analysis: The derivatized sample is then injected onto a capillary GC column for separation. nih.gov Mass spectrometry (GC-MS) is the preferred detection method as it provides both quantification and structural confirmation of the separated components. nih.govresearchgate.net

TechniqueApplicationTypical Conditions
HPLCPurity AssessmentColumn: Reversed-Phase (C8, C18) Mobile Phase: Acetonitrile/Water + Formic Acid (gradient elution) Detector: UV/PDA researchgate.netwu.ac.th
Enantiomeric SeparationColumn: Chiral Stationary Phase (e.g., Teicoplanin, Cyclodextrin) Mobile Phase: Varies (RP, Polar Organic, Normal Phase) Detector: UV/PDA, MS chromatographytoday.comsigmaaldrich.com
GCPurity AssessmentDerivatization: Required (e.g., methylation, acylation) Column: Capillary (e.g., DB-5ms) Detector: Mass Spectrometry (MS) nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 3 Butylsulfonyl Amino Propanoic Acid

Transformations at the Carboxylic Acid Moiety (e.g., Esterification, Amide Coupling Reactions)

The carboxylic acid group is a primary site for chemical transformations, readily undergoing reactions such as esterification and amide bond formation. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.comyoutube.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water generated is removed. youtube.com

Alternatively, esterification can be performed under milder conditions. For instance, reaction with alkyl halides in the presence of a non-nucleophilic base can yield the corresponding esters. Another method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an alcohol. organic-chemistry.org

A variety of alcohols can be employed in these reactions, leading to a diverse library of esters. The choice of alcohol can significantly influence the lipophilicity and metabolic stability of the resulting derivative.

Amide Coupling Reactions:

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a cornerstone of drug discovery and peptide synthesis. researchgate.netnih.gov Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A wide array of coupling reagents have been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included to suppress side reactions and improve yields.

Other powerful coupling agents include uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). These reagents offer high efficiency and are suitable for coupling sterically hindered amines or acids. The reaction of 3-[(Butylsulfonyl)amino]propanoic acid with a diverse range of amines using these methods can generate a library of corresponding amides. google.comnih.gov

Table 1: Common Reagents for Carboxylic Acid Transformations

Transformation Reagent Class Specific Examples Key Features
Esterification Acid Catalysts H₂SO₄, HCl, p-TsOH Classic method, requires heat, reversible.
Alkylating Agents Alkyl halides (e.g., CH₃I), Diazomethane (B1218177) Milder conditions, diazomethane is toxic and explosive.
Coupling Reagents DCC/DMAP Mild conditions, high yield.
Amide Coupling Carbodiimides DCC, EDC Widely used, can cause racemization.
Uronium Salts HATU, HBTU High efficiency, low racemization, suitable for difficult couplings.
Phosphonium Salts BOP, PyBOP High reactivity, good for sterically hindered substrates.

Chemical Modifications and Stability of the Sulfonamide Linkage

The sulfonamide group is generally considered a robust and stable functional group, often employed as a bioisostere for an amide bond in medicinal chemistry due to its resistance to enzymatic cleavage. researchgate.netrsc.org However, under specific and often harsh conditions, the N-S bond can be cleaved.

The stability of the sulfonamide linkage is influenced by the nature of the substituents on the nitrogen and sulfur atoms. In the case of this compound, an N-alkylsulfonamide, the linkage is quite stable to a wide range of chemical conditions, including acidic and basic hydrolysis that would typically cleave an amide bond.

Cleavage of the sulfonamide bond can be achieved under certain reductive or oxidative conditions. For instance, photolytic cleavage has been reported, with irradiation at specific wavelengths leading to the scission of the N-S bond. nih.gov Electrochemical methods have also been developed for the cleavage of N-C bonds in sulfonamides. acs.orgresearchgate.net Strong reducing agents, such as sodium in liquid ammonia (B1221849), can also effect the cleavage of sulfonamides. More recently, methods utilizing aluminum halides have been shown to chemoselectively cleave N-alkyl sulfonamides. acs.org

It is important to note that these conditions are generally harsh and not typically employed in routine synthetic manipulations where the integrity of the sulfonamide is desired. The tert-butylsulfonyl (Bus) group, a related functionality, has been explored as a protecting group for amines, indicating that while stable, conditions for its removal exist, often involving strong acids. acs.orgresearchgate.net

Derivatization and Functionalization of the Butyl Chain

The n-butyl group in this compound is a saturated alkyl chain and, as such, possesses relatively low reactivity. Direct functionalization of the unactivated C-H bonds of the butyl chain typically requires harsh conditions, such as free-radical halogenation, which may lack selectivity and be incompatible with other functional groups in the molecule.

A more strategic approach to introducing functionality onto the butyl chain would involve starting with a functionalized precursor to butanesulfonyl chloride. For example, using ω-halo- or ω-hydroxybutanesulfonyl chloride in the initial synthesis would provide a handle for further derivatization.

Alternatively, if derivatization of the existing butyl chain is desired, modern C-H activation methodologies could potentially be employed, although this would require careful selection of catalysts and reaction conditions to achieve regioselectivity and avoid side reactions at other positions. The terminal methyl group and the methylene (B1212753) groups of the butyl chain present different steric and electronic environments, which could potentially be exploited for selective functionalization. The bulky nature of the tert-butyl group, a related alkyl substituent, is known to impart specific steric effects in reactions. wikipedia.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Butylsulfonyl Amino Propanoic Acid Derivatives

Elucidation of Key Structural Features Governing Biological Interactions

The biological activity of 3-[(butylsulfonyl)amino]propanoic acid derivatives is dictated by a pharmacophore comprising three critical components: the sulfonamide group, the terminal carboxylic acid, and the alkyl chain. Each feature plays a distinct role in molecular recognition and binding affinity.

The Sulfonamide Moiety: The -SO₂NH- group is a cornerstone of the pharmacophore. It acts as a key hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). nih.gov In interactions with metalloenzymes, the sulfonamide nitrogen can coordinate directly with the metal cofactor, often in its deprotonated, anionic form. nih.gov The geometry and electronic properties of this group are crucial for anchoring the molecule within a target's binding site. The oxygen atoms are known to participate in highly conserved C-H···O=S interactions with protein residues, further stabilizing the ligand-protein complex. nih.govacs.org

The Propanoic Acid Backbone: The β-amino acid structure provides a specific spatial arrangement for the functional groups. The carboxylic acid terminus is a potent hydrogen bond donor and acceptor and can engage in critical ionic interactions (as a carboxylate) with positively charged residues like arginine or lysine (B10760008) in a binding pocket. The three-carbon backbone offers conformational flexibility, allowing the molecule to adopt an optimal binding pose.

The Butyl Moiety: The n-butyl group primarily serves as a hydrophobic element. It is responsible for engaging with nonpolar, hydrophobic pockets within a biological target. nih.gov The size, shape, and lipophilicity of this group are critical for achieving optimal van der Waals contacts and displacing water molecules from the binding site, which can contribute significantly to binding affinity. researchgate.netacs.org

Together, these features create a molecule with a distinct tripartite character: a metal-binding or hydrogen-bonding sulfonamide head, a flexible linker, and a hydrophobic tail, all of which must be correctly oriented for effective biological interaction.

Systematic Variation of the Butyl Moiety and its Impact on Activity Profiles

Systematic variation of this moiety reveals a clear trend in many cases:

Chain Length: Increasing the chain length from smaller groups (e.g., methyl, ethyl) to butyl often enhances activity. This is attributed to more extensive and favorable van der Waals interactions within the hydrophobic pocket. However, this effect is not limitless. Chains longer than butyl (e.g., pentyl, hexyl) may be too large for the pocket, leading to steric clashes and a subsequent decrease in activity. This suggests an optimal length for maximizing hydrophobic interactions without incurring a steric penalty.

Branching and Cyclization: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) or cyclization (e.g., cyclobutyl) can impact activity by altering the shape and conformational freedom of the hydrophobic tail. Such modifications can be used to probe the specific topology of the binding site and may enhance selectivity for one target over another.

The following table illustrates the impact of alkyl chain variation on the inhibitory activity of a hypothetical series of N-alkylsulfonyl amino acid inhibitors against a target enzyme.

Compound IDAlkyl Moiety (R) in R-SO₂NH(CH₂)₂COOHHypothetical IC₅₀ (nM)Rationale for Activity Change
1 Methyl500Limited hydrophobic contact in the binding pocket.
2 Ethyl250Increased van der Waals interactions compared to methyl.
3 n-Propyl120Further improvement in hydrophobic binding.
4 n-Butyl 50 Optimal fit and maximal hydrophobic interactions.
5 Isobutyl85Branching introduces minor steric hindrance, reducing optimal fit.
6 n-Pentyl150Alkyl chain is too long, causing steric clash at the distal end of the pocket.
7 Cyclohexyl200Bulky cyclic group does not fit well into the narrow hydrophobic channel.

This data is illustrative and based on established SAR principles for hydrophobic interactions.

Influence of Substitutions and Modifications on the Propanoic Acid Backbone

The propanoic acid backbone serves as the scaffold that correctly positions the sulfonamide and butyl groups. Modifications to this backbone can significantly influence the molecule's conformational preferences and, consequently, its biological activity. Research on analogous 3-aminopropanoic acid derivatives has demonstrated that substitutions can profoundly impact potency and spectrum of activity. mdpi.com

Key modifications include:

α- and β-Substitutions: Introducing substituents at the Cα (carbon-2) or Cβ (carbon-3) positions of the propanoic acid chain can have multiple effects. Small alkyl groups can introduce new hydrophobic interactions or create steric hindrance. Polar groups could form new hydrogen bonds if a suitable partner is available in the binding site. Such substitutions also create chiral centers, and it is common for biological activity to reside predominantly in one stereoisomer.

Chain Length Alteration: Modifying the length of the carbon chain (e.g., changing from propanoic to butanoic acid) alters the distance between the sulfonamide and carboxylic acid groups. This can disrupt the optimal binding geometry required for simultaneous favorable interactions of both functional groups, often leading to a significant loss of activity.

The following data table, based on findings for analogous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, shows how substitutions can modulate antimicrobial activity, illustrating the sensitivity of the scaffold to modification. mdpi.com

Compound ModificationTarget OrganismMIC (µg/mL)Interpretation of Result
Unsubstituted Phenyl HydrazoneS. aureus>64Basic scaffold lacks potent activity.
Phenyl Hydrazone with 4-ClS. aureus8Electron-withdrawing group enhances activity.
Phenyl Hydrazone with 4-NO₂S. aureus4Strong electron-withdrawing group further boosts potency.
Phenyl Hydrazone with 4-OHS. aureus>64Electron-donating group is detrimental to activity.
1-Naphthyl HydrazoneS. aureus16Larger hydrophobic moiety restores moderate activity.
2-Furyl HydrazoneS. aureus16Heterocyclic substituent is well-tolerated and provides activity.

Data adapted from studies on analogous 3-aminopropanoic acid scaffolds to illustrate principles of backbone modification. mdpi.com

Conformational Analysis and its Correlation with Molecular Recognition

The biological function of this compound is intrinsically linked to its three-dimensional structure. As a flexible molecule, it exists as an ensemble of different conformations in solution, but it must adopt a specific, low-energy "bioactive" conformation to bind effectively to its target. Conformational analysis, through computational modeling and experimental techniques, is key to understanding this relationship. nih.gov

C-S-N-C Torsion Angle: Rotation around the S-N bond determines the orientation of the butylsulfonyl group relative to the amino acid backbone. Studies on similar sulfonamides show that this bond typically adopts a staggered conformation. researchgate.net

S-N-C-C Torsion Angle: This angle orients the sulfonamide group with respect to the propanoic acid chain. Analysis of sulfonamide fragments in crystallographic databases reveals that this torsion angle often populates distinct, preferred regions, suggesting specific conformational states are favored. researchgate.net

N-C-C-C and C-C-C-COO Torsion Angles: Rotations within the propanoic acid backbone determine the spatial relationship between the amino linkage and the terminal carboxylate group.

Molecular recognition is a process of conformational selection, where the biological target selectively binds to the conformer that best fits its active site. tandfonline.com A molecule that can readily adopt this bioactive conformation with a low energetic penalty is more likely to be a potent binder. Therefore, understanding the conformational landscape and the energy barriers between different conformers is crucial for rational drug design.

Comparative SAR with Other Sulfonamide-Based Scaffolds and β-Amino Acid Derivatives

The structure-activity relationships of this compound can be better understood by comparing its scaffold to related structures, such as other sulfonamides and β-amino acid derivatives.

Comparison with Aromatic Sulfonamides: Many clinically used sulfonamide drugs are aromatic (e.g., sulfanilamide) or heterocyclic (e.g., acetazolamide). mdpi.com In these molecules, the aryl or heteroaryl ring provides a rigid scaffold and participates in π-stacking or other specific interactions. In contrast, the flexible butyl group of this compound engages primarily in non-specific hydrophobic interactions. This makes its SAR highly dependent on the shape and nature of the hydrophobic pocket of its target, whereas the SAR of aromatic sulfonamides is often dictated by specific substitution patterns on the ring.

Comparison with α-Amino Acid Derivatives: The use of a β-amino acid scaffold instead of a more common α-amino acid scaffold places the side chain (the butylsulfonylamino group) and the carboxylic acid in a different spatial relationship. This can lead to unique binding modes and target selectivities.

Sulfonamide as a Carboxylic Acid Bioisostere: The sulfonamide group is often considered a bioisostere of a carboxylic acid. drughunter.comzu.ac.ae However, they have significantly different physicochemical properties. Replacing a carboxylic acid with a sulfonamide can increase lipophilicity and metabolic stability. drughunter.com The N-H of an unsubstituted sulfonamide is considerably less acidic (pKa ≈ 10) than a carboxylic acid (pKa ≈ 4-5), meaning it is predominantly neutral at physiological pH, whereas a carboxylic acid is anionic. This has profound implications for the types of interactions a molecule can make.

Functional GroupTypical pKaCharge at pH 7.4Key Interactions
Carboxylic Acid (-COOH)4-5NegativeIonic bonds, H-bond acceptor
Sulfonamide (-SO₂NH₂)9-10NeutralH-bond donor/acceptor
N-Acylsulfonamide (-CONHSO₂-)4-6NegativeIonic bonds, H-bond acceptor

This comparison highlights that while structurally related, small changes in the scaffold can lead to large changes in properties and biological interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR models can provide predictive insights for designing new analogs with improved potency. qub.ac.uk

A QSAR model is a mathematical equation of the form: Activity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)

The "descriptors" are numerical representations of the physicochemical properties of the molecules. For sulfonamide-based compounds, these descriptors often fall into several categories: nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moment. They are important for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are crucial for ensuring a good fit within the binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). They are particularly important for modeling the interactions of the butyl chain.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

Once a statistically robust QSAR model is developed and validated, it can be used to screen virtual libraries of compounds before synthesis, prioritizing those with the highest predicted activity. tiu.edu.iq This approach saves time and resources in the drug discovery process. For a series of this compound derivatives, a QSAR model could help fine-tune the properties of the alkyl chain or predict the effect of substitutions on the backbone.

Descriptor ClassExample DescriptorPhysicochemical Property RepresentedRelevance to this compound
Hydrophobic LogPLipophilicity / Water-octanol partitioningModels the hydrophobic contribution of the butyl chain.
Steric Molar Refractivity (MR)Molecular volume and polarizabilityRelates to the size of the molecule and its fit in the binding site.
Electronic Dipole MomentPolarity and charge distributionDescribes the molecule's ability to engage in electrostatic interactions.
Topological Kappa Shape IndicesMolecular shape and complexityQuantifies the overall topology of the scaffold.
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting abilityRelates to chemical reactivity and the formation of covalent or charge-transfer interactions.

In Vitro Biological Evaluation and Mechanistic Investigations of 3 Butylsulfonyl Amino Propanoic Acid

Target Identification and Validation Approaches in Biochemical Systems

The initial step in characterizing the biological activity of 3-[(butylsulfonyl)amino]propanoic acid involves identifying its molecular targets within a biological system. This process is crucial for understanding its pharmacological effects. A common and effective method for target identification is Drug Affinity Responsive Target Stability (DARTS). This technique leverages the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it less susceptible to proteolysis.

The DARTS workflow for this compound would involve:

Incubating a cell lysate or protein extract with the compound.

Treating the mixture with a protease, such as pronase or thermolysin.

Analyzing the resulting protein fragments via gel electrophoresis and mass spectrometry.

Proteins that are protected from degradation in the presence of this compound are identified as potential binding partners. These candidate targets are then validated through subsequent biochemical and cellular assays to confirm a functional interaction.

Enzymatic Inhibition Studies of this compound and its Analogs

Once a potential enzyme target is identified, detailed studies are conducted to characterize the inhibitory activity of this compound and structurally similar compounds (analogs). These investigations are fundamental to understanding its potency, mechanism, and specificity.

Enzyme kinetic studies are performed to determine how this compound affects the catalytic activity of a target enzyme. These experiments measure the initial reaction rate at various substrate concentrations in the presence and absence of the inhibitor.

The data are often visualized using a Lineweaver-Burk plot, which can help elucidate the mechanism of inhibition. ijcce.ac.ir The primary mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This reduces the Vₘₐₓ without affecting the Kₘ. ijcce.ac.ir

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vₘₐₓ and Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.

The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half, is a key measure of potency. A lower Kᵢ value indicates a more potent inhibitor.

Table 1: Illustrative Enzyme Inhibition Data

InhibitorTarget EnzymeInhibition TypeKᵢ (nM)
Compound AProtease XCompetitive50
Compound BKinase YNon-competitive120
Compound CPhosphatase ZMixed85

This table provides a representative format for displaying enzyme inhibition data; the values are hypothetical.

To assess the specificity of this compound, it is screened against a panel of related enzymes. High specificity is a desirable trait for a therapeutic candidate, as it minimizes the potential for off-target effects. For instance, if the primary target is a specific kinase, the compound would be tested against a broad range of other kinases. The results are typically reported as the percent inhibition at a fixed concentration or as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). A compound is considered selective if it demonstrates significantly higher potency against its intended target compared to other enzymes.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

If target identification studies suggest that this compound interacts with a receptor, binding assays are employed to quantify this interaction. Radioligand binding assays are a common method used for this purpose. In these assays, a labeled version of a known ligand (radioligand) competes with the unlabeled test compound (this compound) for binding to the receptor.

The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) or affinity (Kₔ) can be determined. These values indicate the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ or Kₔ value signifies a higher binding affinity. Analysis of binding data, often using Scatchard plots, can reveal the number of binding sites and their respective affinities.

Molecular docking simulations can further elucidate the ligand-receptor interaction by predicting the binding pose of this compound within the receptor's binding site. These computational models highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Cell-Based Functional Assays for Modulating Biological Pathways

While biochemical assays confirm direct molecular interactions, cell-based functional assays are necessary to determine the effect of this compound on biological pathways within a living cell. These assays measure a downstream cellular response following target engagement.

For example, if the compound targets a receptor involved in a signaling cascade, a functional assay might measure changes in the concentration of a second messenger (e.g., cAMP), the activation of a downstream kinase, or the expression of a specific gene. If the compound inhibits a key enzyme in a metabolic pathway, a cell-based assay could measure the accumulation of the substrate or the depletion of the product. The results from these assays provide crucial information on whether the compound acts as an agonist, antagonist, or inverse agonist and help to bridge the gap between molecular binding and a physiological response.

Table 2: Representative Data from a Cell-Based Functional Assay

CompoundTarget PathwayAssay TypeEC₅₀ / IC₅₀ (µM)Cellular Effect
This compoundPathway AReporter Gene Assay1.5Inhibition of transcription
Analog 1Pathway ASecond Messenger Assay5.2Decrease in cAMP levels
Analog 2Pathway BCell Proliferation Assay0.8Cytotoxicity

This table illustrates how results from cell-based functional assays might be presented; the values and effects are hypothetical.

Elucidation of Molecular Mechanisms of Action Through Biochemical and Cellular Assays

The final step in the in vitro evaluation is to synthesize the data from all previous assays to construct a comprehensive model of the molecular mechanism of action for this compound. This involves correlating the results from target identification, enzymatic or receptor binding studies, and cell-based functional assays.

For instance, if DARTS identifies an enzyme as a target, kinetic studies demonstrate potent and specific inhibition, and cell-based assays show that this inhibition leads to a specific cellular outcome (e.g., apoptosis), a clear mechanism can be proposed. This integrated approach confirms that the observed cellular effects are a direct consequence of the compound's interaction with its identified target, providing a solid foundation for further preclinical development.

An extensive review of scientific literature reveals a notable absence of published research on the in vitro biological evaluation and mechanistic investigations of the antimicrobial activity of this compound derivatives. While studies on various other derivatives of 3-aminopropanoic acid and related structures have been conducted, specific data on the antimicrobial properties of derivatives of this compound are not available in the public domain.

Therefore, it is not possible to provide detailed research findings or data tables on this specific subject as per the requested outline. Further research would be required to determine if these compounds possess any significant antimicrobial activity.

Computational Chemistry and Molecular Modeling Studies of 3 Butylsulfonyl Amino Propanoic Acid

Conformational Analysis and Energy Minimization of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For a flexible molecule like 3-[(Butylsulfonyl)amino]propanoic acid, which contains a butyl chain and a propanoic acid moiety, numerous conformers are possible.

The primary goal of this analysis is to identify the most stable, low-energy conformations. This is achieved through energy minimization calculations, where the potential energy of the molecule is calculated as its geometry is systematically altered. The resulting data can be visualized as a potential energy surface, where energy minima correspond to stable conformers. Understanding these stable shapes is crucial, as the biological activity of a molecule is often dictated by the specific conformation that binds to a biological target.

Molecular Docking Simulations for Ligand-Protein/Enzyme Interactionsnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for predicting how a potential drug might interact with its biological target. nih.gov

The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, between the amino acid residues of the protein and the functional groups of the ligand (e.g., the carboxyl group, the sulfonyl group, and the secondary amine).

Hypothetical Docking Interaction Data for a Generic Ligand-Protein Complex This table illustrates the type of data that would be generated from a docking study and is not based on actual results for this compound.

Interacting Residue Ligand Atom/Group Interaction Type Distance (Å)
Asp129 Carboxyl Oxygen Hydrogen Bond 2.8
Arg145 Sulfonyl Oxygen Ionic Interaction 3.5
Leu84 Butyl Chain Hydrophobic 4.1

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. nih.gov These calculations provide insights into properties that are governed by the distribution of electrons.

For this compound, DFT could be used to calculate:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability. nih.gov

Electrostatic Potential (ESP): An ESP map would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Reaction Pathways: Quantum calculations can model the transition states of potential chemical reactions, helping to determine reaction mechanisms and energy barriers. nih.gov

Molecular Dynamics Simulations to Investigate Dynamic Interactions and Binding Affinitynih.gov

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. nih.gov An MD simulation would treat the this compound molecule and its protein target as a dynamic system, simulating their movements and interactions over a period of nanoseconds or longer.

MD simulations are used to:

Assess Binding Stability: By tracking the position and orientation of the ligand within the binding site over time, MD can confirm the stability of the docked pose. nih.gov

Calculate Binding Free Energy: More advanced calculations, such as MM-PBSA or MM-GBSA, can be performed on the MD simulation trajectory to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Observe Conformational Changes: These simulations can reveal how the protein or ligand changes shape upon binding, providing a more complete picture of the interaction.

In Silico Screening and Ligand-Based/Structure-Based Design Principles

In silico screening involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a specific target. If this compound were identified as a "hit" compound, further design principles would be applied:

Ligand-Based Design: This approach is used when the structure of the target protein is unknown. It involves analyzing a set of known active molecules to build a pharmacophore model—a 3D map of the essential features required for biological activity. This model is then used to design new molecules with similar properties.

Structure-Based Design: When the 3D structure of the target protein is known, scientists can use the information from docking and MD simulations to rationally design more potent and selective molecules. For example, one might modify the butyl group of this compound to better fit into a hydrophobic pocket of the target protein, or alter the propanoic acid tail to form stronger hydrogen bonds.

These design principles are iterative, involving cycles of computational design, chemical synthesis, and biological testing to optimize the properties of a lead compound.

Potential Research Applications and Future Directions for 3 Butylsulfonyl Amino Propanoic Acid

Utility as a Chemical Building Block in the Synthesis of Complex Organic Molecules

The unique structural features of 3-[(Butylsulfonyl)amino]propanoic acid make it a promising building block for the synthesis of more complex organic molecules. ajchem-b.comresearchgate.net The presence of both a carboxylic acid and a secondary sulfonamide provides two distinct points for chemical modification, allowing for orthogonal synthesis strategies. nih.gov Amino acids, in general, are favored as starting materials in the synthesis of bioactive sulfonamides due to their chirality, diverse side chains, and the mild reaction conditions they tolerate. nih.gov

The synthesis of N-sulfonylated amino acids is a well-established field, often involving the reaction of an amino acid with a sulfonyl chloride under basic conditions. nih.govresearchgate.net These building blocks can then be incorporated into larger molecular frameworks. For instance, the aryl(sulfonyl)amino group can act as a leaving group in intramolecular substitution reactions, facilitating the formation of new heterocyclic structures. acs.org This reactivity suggests that this compound could be a valuable precursor for generating novel molecular scaffolds for drug discovery.

Recent advances in synthetic methodologies, such as palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, have expanded the toolkit for creating β-amino acid derivatives, which could be adapted for the synthesis of compounds like this compound. illinois.edu The development of efficient and stereoselective synthetic routes to β-amino acids and their derivatives is an ongoing area of research, highlighting the demand for novel building blocks. nih.govnih.gov

Table 1: Potential Synthetic Applications of this compound as a Building Block

Application Area Synthetic Strategy Potential Outcome
Heterocyclic Synthesis Intramolecular cyclization reactions Novel heterocyclic compounds with potential biological activity
Combinatorial Chemistry Solid-phase synthesis Libraries of diverse compounds for high-throughput screening

Development as Chemical Probes for Elucidating Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The sulfonamide group is a key feature in many enzyme inhibitors, and its incorporation into a β-amino acid framework could lead to the development of novel probes. ajchem-b.comresearchgate.net For example, sulfonamides are known to target carbonic anhydrases and proteases. ajchem-b.comresearchgate.net By attaching a reporter group, such as a fluorophore, to the this compound scaffold, it may be possible to create probes for imaging and studying the activity of these enzymes in living systems.

The development of fluorescent probes based on the BODIPY dye has shown that modifications to an amino acid-dye conjugate can produce unique photophysical responses depending on the adjacent side chain. biorxiv.org This principle could be applied to this compound to develop sensors for specific biological analytes or to probe enzymatic activity. The inherent stability of the sulfonamide bond under physiological conditions is an advantageous feature for probes designed for use in biological environments. researchgate.net

Integration into Peptidomimetic Structures and Oligomer Design

One of the most promising applications of β-amino acids is in the field of peptidomimetics. nih.gov Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. uminho.pt The incorporation of β-amino acids into peptide sequences can confer resistance to proteolytic degradation and induce stable secondary structures. nih.govresearchgate.net Hybrid peptides containing both α- and β-amino acids are a growing area of interest for creating peptidomimetics with enhanced therapeutic properties. nih.gov

The butylsulfonyl group in this compound can introduce additional functionality and influence the conformational preferences of the resulting peptide. The sulfonamide linkage is known to be a good mimic of the tetrahedral transition state of peptide bond hydrolysis, making it a valuable feature in the design of enzyme inhibitors. researchgate.net N-sulfonylated peptides have garnered significant attention as potential medicinal candidates. researchgate.net

Furthermore, β-amino acids can be polymerized to form β-peptides, which are known to adopt stable, predictable secondary structures, including helices and sheets. nih.gov The synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) has provided a general method for producing poly(β-peptides). illinois.edunih.gov The incorporation of this compound into such oligomers could lead to novel foldamers with unique structural and functional properties. Peptoids, or N-substituted glycine (B1666218) oligomers, are another class of peptide mimics where the side chain is attached to the nitrogen atom of the backbone. nih.gov While this compound is not a direct precursor for traditional peptoids, its N-sulfonyl group introduces a point of diversification that is analogous to the N-substitution in peptoids.

Table 2: Applications of β-Amino Acids in Peptidomimetics and Oligomers

Application Key Advantage of β-Amino Acid Incorporation Reference
Protease-resistant peptides Increased metabolic stability nih.govresearchgate.net
Enzyme inhibitors Mimicry of transition states researchgate.net
Foldamers Formation of stable secondary structures nih.gov

Exploration in Advanced Materials Science as Functional Components

The self-assembly of amino acids and their derivatives into functional biomaterials is a rapidly advancing field. beilstein-journals.org The ability of β-peptides to form well-defined and stable secondary structures makes them attractive candidates for the development of novel biomaterials. nih.gov The introduction of the butylsulfonyl group could influence the self-assembly properties of oligomers or polymers containing this compound, leading to the formation of hydrogels, nanofibers, or other nanostructures with potential applications in tissue engineering and drug delivery.

Sulfonated molecules, in general, have found various applications in biomaterials. mdpi.com For example, sulfonated polysaccharides are used in drug delivery and tissue engineering. mdpi.com While the sulfonamide in this compound is distinct from a sulfonic acid group, it still introduces polarity and hydrogen bonding capabilities that could be exploited in the design of functional materials. The predictable folding of β-peptides into specific shapes could be used to create surfaces with controlled chemical and physical properties.

Emerging Paradigms and Future Research Avenues in β-Amino Acid and Sulfonamide Chemistry

The fields of β-amino acid and sulfonamide chemistry are continuously evolving, with new synthetic methods and applications being reported regularly. ajchem-b.comillinois.edunumberanalytics.com A key area of future research will be the development of more efficient and sustainable methods for the synthesis of unnatural β-amino acids with diverse functionalities. researchgate.net This will expand the chemical space available for the design of novel drugs, peptidomimetics, and materials.

The exploration of β-amino acid polymers, including poly-β-peptides and poly-α/β-peptides, is still in its early stages but holds significant promise for the creation of new biomaterials with tailored properties. digitellinc.com The development of water-insensitive polymerization methods for β-amino acid N-thiocarboxyanhydrides (β-NTAs) is a significant step in this direction. digitellinc.com

In the realm of sulfonamide chemistry, there is a continued interest in developing novel sulfonamide-containing molecules with a wide range of biological activities. nih.govajchem-b.com The combination of the sulfonamide motif with the β-amino acid scaffold, as seen in this compound, represents a fertile ground for the discovery of new bioactive compounds. Future research will likely focus on the synthesis of libraries of such compounds and their screening against various biological targets. The use of computational methods to predict the properties and activities of these molecules will also play an increasingly important role.

Q & A

Q. What are the established synthetic routes for 3-[(Butylsulfonyl)amino]propanoic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of butylsulfonyl chloride with a β-amino propanoic acid derivative under basic conditions. Optimization can be achieved by:

  • Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
  • Catalysts : Employ Na₂CO₃ or 4-DMAP to stabilize intermediates and accelerate coupling .
  • Temperature control : Room temperature (rt) reactions minimize side products, as seen in analogous sulfonamide syntheses .
  • Purification : Solid-phase extraction (SPE) with HLB cartridges (conditioned with methanol) improves purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:

  • NMR : Use ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and propanoic acid (-COOH) groups. Compare chemical shifts with PubChem data for similar sulfonamides .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₅NO₄S, expected m/z 233.07).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Method validation should follow protocols for related carboxylic acids .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy (analogous to nitrophenyl propanoic acids) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts.
  • Storage : Keep in airtight containers at −18°C, as recommended for reactive sulfonamides .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools improve the design of novel derivatives?

Answer:

  • Retrosynthesis : AI-powered tools (e.g., Template_relevance models) predict feasible routes by decomposing the target into precursors like butylsulfonyl groups and β-amino acids .
  • DFT calculations : Optimize transition states for sulfonamide bond formation, reducing energy barriers.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the butyl chain) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Answer:

  • Assay standardization : Use validated protocols for enzyme inhibition (e.g., fixed pH, temperature) to minimize variability .
  • Control experiments : Include reference compounds (e.g., known sulfonamide inhibitors) to calibrate activity measurements.
  • Meta-analysis : Cross-reference PubChem bioassay data (e.g., CHEMBL entries) to identify outliers or confounding factors .

Q. How can advanced analytical techniques address challenges in quantifying trace amounts of this compound in complex matrices?

Answer:

  • SPE optimization : HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol efficiently extract sulfonamides from aqueous samples .
  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances sensitivity. For example, monitor transitions like m/z 233 → 155 (characteristic fragmentation of sulfonamides).
  • Internal standards : Deuterated analogs (e.g., ³H-labeled propanoic acid) correct for matrix effects .

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